8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and carbonyl groups could increase its solubility in polar solvents. The compound’s reactivity could be influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group .Scientific Research Applications
Crystallography and Molecular Structure
Research on compounds similar to "8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one" often focuses on their crystallographic analysis and structural determination. For example, studies have detailed the crystal structures of related chromenones, revealing insights into their molecular conformations, hydrogen bonding patterns, and intermolecular interactions. Such structural analyses are fundamental for understanding the chemical and physical properties of these compounds (Swamy et al., 2006), (Manolov et al., 2008).
Synthetic Chemistry
The synthesis and modification of chromen-4-one derivatives, including the development of novel synthetic routes and the exploration of their chemical reactivity, are significant areas of research. These efforts aim to enhance the accessibility of these molecules for further studies or applications. For instance, efficient synthetic methodologies for polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones have been reported, showcasing the versatility of chromen-4-one scaffolds in organic synthesis (Santos et al., 2009).
Antimicrobial Studies
Some derivatives of chromen-4-one exhibit significant antimicrobial properties, making them subjects of pharmacological interest. Research in this area focuses on the synthesis of novel compounds and evaluation of their antimicrobial efficacy against various bacterial and fungal strains. Such studies contribute to the discovery of potential new therapeutic agents (Yamgar et al., 2014).
Molecular Interactions and Pharmacological Potential
Investigations into the molecular interactions and pharmacological potential of chromen-4-one derivatives have shown promising results. For example, certain compounds have been studied for their antitumor properties, indicating the potential of these molecules as leads for the development of new anticancer drugs (Mortimer et al., 2006).
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(14-17-7-5-4-6-8-17)15-20-22(28)11-10-19-25(29)21(16-32-26(19)20)18-9-12-23(30-2)24(13-18)31-3/h4-13,16,28H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSOLTPRXVTQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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